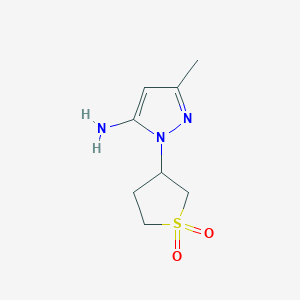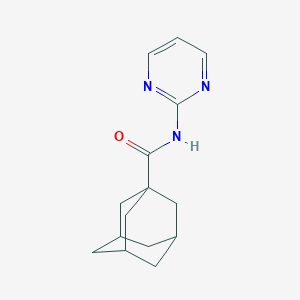
N-pyrimidin-2-yladamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyrimidin-2-yladamantane-1-carboxamide, also known as PAC-1, is a small molecule that has been studied extensively for its potential use as an anticancer agent. It was first synthesized in 2005 by researchers at the University of Illinois and has since been the subject of numerous scientific investigations.
Wirkmechanismus
N-pyrimidin-2-yladamantane-1-carboxamide works by binding to a protein called procaspase-3 and activating it. Procaspase-3 is an inactive precursor to caspase-3, which is an enzyme that plays a key role in the induction of apoptosis. By activating procaspase-3, N-pyrimidin-2-yladamantane-1-carboxamide triggers the apoptotic pathway in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
In addition to its apoptotic effects, N-pyrimidin-2-yladamantane-1-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells. It does this by disrupting the function of a protein called Hsp90, which is involved in the regulation of cell growth and survival. N-pyrimidin-2-yladamantane-1-carboxamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-pyrimidin-2-yladamantane-1-carboxamide is its ability to selectively induce apoptosis in cancer cells while sparing healthy cells. This makes it a promising candidate for the development of targeted cancer therapies. However, N-pyrimidin-2-yladamantane-1-carboxamide has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
There are several areas of research that could be explored further in relation to N-pyrimidin-2-yladamantane-1-carboxamide. One possible direction is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-pyrimidin-2-yladamantane-1-carboxamide treatment. Finally, further studies are needed to better understand the mechanisms underlying the anti-inflammatory effects of N-pyrimidin-2-yladamantane-1-carboxamide and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of N-pyrimidin-2-yladamantane-1-carboxamide involves the reaction of 1-adamantylamine with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting compound is then treated with an acid to yield N-pyrimidin-2-yladamantane-1-carboxamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-pyrimidin-2-yladamantane-1-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies. In addition, N-pyrimidin-2-yladamantane-1-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
71458-46-3 |
|---|---|
Produktname |
N-pyrimidin-2-yladamantane-1-carboxamide |
Molekularformel |
C15H19N3O |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
N-pyrimidin-2-yladamantane-1-carboxamide |
InChI |
InChI=1S/C15H19N3O/c19-13(18-14-16-2-1-3-17-14)15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17,18,19) |
InChI-Schlüssel |
XFUMFKMWDNIYFE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CC=N4 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CC=N4 |
Andere CAS-Nummern |
71458-46-3 |
Löslichkeit |
38.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
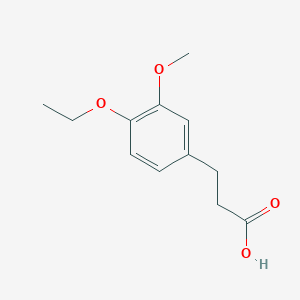
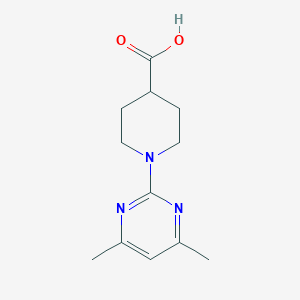
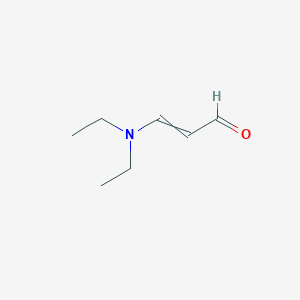
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)
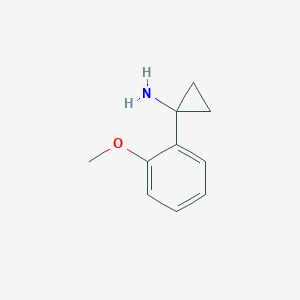
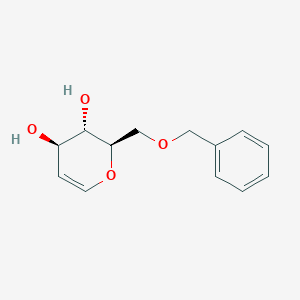
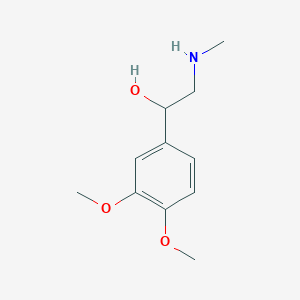
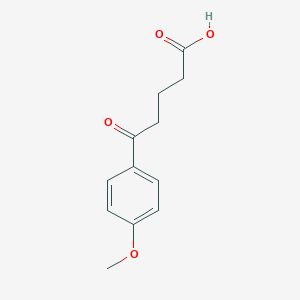
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
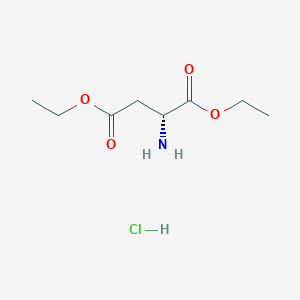
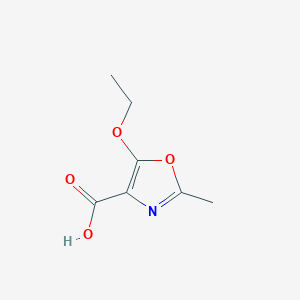
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
